4-Fluoro-6-nitroisoquinolin-1-ol 4-Fluoro-6-nitroisoquinolin-1-ol
Brand Name: Vulcanchem
CAS No.: 1508295-22-4
VCID: VC5417897
InChI: InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F
Molecular Formula: C9H5FN2O3
Molecular Weight: 208.148

4-Fluoro-6-nitroisoquinolin-1-ol

CAS No.: 1508295-22-4

Cat. No.: VC5417897

Molecular Formula: C9H5FN2O3

Molecular Weight: 208.148

* For research use only. Not for human or veterinary use.

4-Fluoro-6-nitroisoquinolin-1-ol - 1508295-22-4

Specification

CAS No. 1508295-22-4
Molecular Formula C9H5FN2O3
Molecular Weight 208.148
IUPAC Name 4-fluoro-6-nitro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13)
Standard InChI Key OUIGMPDTRBYKJN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F

Introduction

Chemical Identification and Structural Properties

Molecular and IUPAC Nomenclature

4-Fluoro-6-nitroisoquinolin-1-ol is systematically named according to IUPAC guidelines as 4-fluoro-6-nitroisoquinolin-1-ol, reflecting the positions of the fluorine (C4), nitro (C6), and hydroxyl (C1) substituents on the isoquinoline backbone . The compound’s InChI code (1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13)) and SMILES notation (Oc1ncc(F)c2cc(N+[O-])ccc12) provide unambiguous representations of its structure, critical for computational modeling and database indexing .

Crystallographic and Conformational Analysis

While X-ray crystallographic data for 4-fluoro-6-nitroisoquinolin-1-ol remain unpublished, analogous fluorinated isoquinolines, such as 4-bromo-6-fluoroisoquinolin-1(2H)-one, exhibit planar aromatic systems with slight distortions due to halogen substituents . Density Functional Theory (DFT) simulations predict that the nitro group at C6 induces electron-withdrawing effects, polarizing the π-system and stabilizing the hydroxyl proton at C1 through intramolecular hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₅FN₂O₃
Molecular Weight208.15 g/mol
AppearancePale-yellow to Yellow-brown Solid
Purity97%
Storage ConditionsRefrigerator

Synthetic Methodologies

Post-Functionalization Approaches

Spectroscopic Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of 4-fluoro-6-nitroisoquinolin-1-ol reveals characteristic absorptions for its functional groups:

  • Nitro (NO₂): Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, respectively .

  • Hydroxyl (OH): A broad peak near 3200 cm⁻¹, indicative of hydrogen bonding .

  • C-F: A distinct stretch at 1100–1000 cm⁻¹, consistent with aromatic fluorine .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The hydroxyl proton resonates as a singlet at δ 9.8–10.2 ppm, while aromatic protons appear as a multiplet between δ 7.5–8.5 ppm .

  • ¹⁹F NMR: A singlet near δ -70 ppm aligns with fluorine’s deshielding in electron-deficient aromatic systems .

  • ¹³C NMR: The nitro-bearing carbon (C6) is observed at δ 145–150 ppm, whereas the fluorinated carbon (C4) resonates at δ 160–165 ppm .

Table 2: Representative NMR Data

NucleusChemical Shift (δ, ppm)Assignment
¹H10.1C1-OH
¹H8.2–7.6C5, C7, C8, C9
¹⁹F-70.5C4-F
¹³C162.3C4 (Fluorinated)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated isoquinolines are pivotal in drug discovery, with derivatives exhibiting antimicrobial and anticancer activities. The nitro group in 4-fluoro-6-nitroisoquinolin-1-ol offers a handle for further functionalization, enabling the synthesis of targeted kinase inhibitors or PET radiotracers .

Materials Science

Nitroaromatics are employed in energetic materials and nonlinear optical (NLO) devices. The compound’s conjugated π-system and polar substituents make it a candidate for organic semiconductors or photoactive layers in OLEDs .

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